4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound. The structure is complex and features a variety of functional groups including a sulfonyl group, a methoxy group, and a tetrahydroquinoline ring system. Compounds with these structural motifs are often of interest for their biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:
Synthesis of 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This step involves the formation of the tetrahydroquinoline core through a Pictet-Spengler reaction, followed by sulfonation using a propylsulfonyl chloride.
Formation of 4-methoxy-3,5-dimethylbenzenesulfonamide: : The benzene derivative is synthesized using standard aromatic substitution reactions, followed by sulfonamide formation with an appropriate amine.
Coupling Reaction: : Finally, the tetrahydroquinoline derivative is coupled with the benzenesulfonamide derivative under suitable conditions, typically involving the use of coupling reagents such as EDCI and DMAP in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This could involve:
Continuous-flow reactions: : To ensure consistent reaction conditions.
Catalytic processes: : To enhance reaction efficiency and reduce the amount of reagents needed.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions including:
Oxidation: : The methoxy and methyl groups on the benzene ring are susceptible to oxidation under strong oxidizing conditions.
Reduction: : The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: : The methoxy and sulfonamide groups can be substituted under appropriate nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can be used for reduction.
Substitution: : Various nucleophiles or electrophiles, along with suitable bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation Products: : Corresponding carboxylic acids or aldehydes.
Reduction Products: : Corresponding thiols or sulfides.
Substitution Products: : Varied, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, useful in drug discovery and development.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, aiding in the study of various biochemical pathways.
Medicine
Medically, compounds with similar structures have been investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, and inflammation.
Industry
Industrially, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications due to its diverse functional groups and potential for further chemical modification.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action for 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide would depend on its specific application. Generally, it might interact with:
Enzymes: : Acting as an inhibitor by binding to the active site or allosteric site, thereby modulating the enzyme's activity.
Receptors: : Acting as an agonist or antagonist, altering the receptor's function and subsequent signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3,5-dimethylbenzenesulfonamide: : Lacks the tetrahydroquinoline moiety.
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: : Lacks the methoxy and dimethyl groups on the benzene ring.
Unique Features
What sets 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide apart is the presence of both the tetrahydroquinoline moiety and the fully substituted benzene ring, providing a unique scaffold that can offer distinct biological activities and chemical reactivity profiles compared to simpler analogs.
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Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-5-11-29(24,25)23-10-6-7-17-14-18(8-9-20(17)23)22-30(26,27)19-12-15(2)21(28-4)16(3)13-19/h8-9,12-14,22H,5-7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRGQDDLOBQBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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